N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide
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Overview
Description
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes an indole core, a benzyl group, and a chloro-hydroxybenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazide Moiety: The hydrazide moiety is formed by reacting the indole derivative with hydrazine hydrate under reflux conditions.
Chlorination and Hydroxylation: The final step involves the chlorination and hydroxylation of the benzohydrazide derivative to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and neurodegenerative disorders due to its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in key biological pathways, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-chloro-4-nitrobenzohydrazide
- **N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3,5-dinitrobenzohydrazide
Uniqueness
N’-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and hydroxy groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C22H16ClN3O3 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
N-(1-benzyl-2-hydroxyindol-3-yl)imino-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C22H16ClN3O3/c23-15-10-11-19(27)17(12-15)21(28)25-24-20-16-8-4-5-9-18(16)26(22(20)29)13-14-6-2-1-3-7-14/h1-12,27,29H,13H2 |
InChI Key |
MPPQADOWHTWRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
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